4-Iodo-6-methylpyrimidine

Catalog No.
S820015
CAS No.
1378865-35-0
M.F
C5H5IN2
M. Wt
220.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-6-methylpyrimidine

CAS Number

1378865-35-0

Product Name

4-Iodo-6-methylpyrimidine

IUPAC Name

4-iodo-6-methylpyrimidine

Molecular Formula

C5H5IN2

Molecular Weight

220.01 g/mol

InChI

InChI=1S/C5H5IN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3

InChI Key

GHNXXBPTGLYEML-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=N1)I

Canonical SMILES

CC1=CC(=NC=N1)I

4-Iodo-6-methylpyrimidine is a heterocyclic organic compound characterized by its pyrimidine ring, which includes two nitrogen atoms at positions 1 and 3. Its molecular formula is C5H6IN, and it has a molecular weight of approximately 235.03 g/mol. This compound features an iodine atom at the 4-position and a methyl group at the 6-position of the pyrimidine ring, contributing to its unique chemical properties and reactivity. The presence of the iodine atom enhances its potential for nucleophilic substitution reactions, making it valuable in organic synthesis and medicinal chemistry.

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse pyrimidine derivatives. Common nucleophiles include sodium methoxide and potassium tert-butoxide.
  • Coupling Reactions: This compound can undergo Suzuki-Miyaura coupling reactions where the iodine atom is substituted with aryl or vinyl groups using palladium catalysts and boron reagents. These reactions are significant for creating complex organic molecules.
  • Dehalogenation: Under certain conditions, such as treatment with hot hydriodic acid, 4-iodo-6-methylpyrimidine can undergo dehalogenation, yielding other pyrimidine derivatives .

The biological activity of 4-iodo-6-methylpyrimidine has been explored in various studies, particularly in the context of medicinal chemistry. It has shown promise as an inhibitor in enzyme assays, particularly against dihydrofolate reductase enzymes, which are crucial in folate metabolism and thus in cancer cell proliferation. Its structural features allow it to interact effectively with biological targets, potentially leading to therapeutic applications .

Several synthesis methods have been developed for 4-iodo-6-methylpyrimidine:

  • From 2-Amino-4,6-dimethylpyrimidine: This method involves iodination of the parent compound under controlled conditions to introduce the iodine atom at the desired position.
  • Via Nucleophilic Substitution: Starting from precursors like 4-chloro-6-methylpyrimidine, treatment with iodide sources can yield 4-iodo-6-methylpyrimidine through nucleophilic substitution reactions.
  • Multistep Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve the final product with high purity .

4-Iodo-6-methylpyrimidine finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs targeting various diseases, particularly cancer.
  • Organic Synthesis: The compound serves as a building block for more complex organic molecules due to its reactive functional groups.
  • Research: It is utilized in biochemical studies to investigate enzyme interactions and mechanisms of action .

Interaction studies involving 4-iodo-6-methylpyrimidine primarily focus on its binding affinity to biological targets such as enzymes. For instance, studies have shown that it can effectively inhibit dihydrofolate reductase enzymes, which are vital for nucleotide synthesis and cell division. These interactions are often characterized using techniques like X-ray crystallography and enzyme inhibition assays to elucidate binding mechanisms and optimize derivatives for enhanced activity .

Several compounds share structural similarities with 4-iodo-6-methylpyrimidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Chloro-5-iodo-6-methylpyrimidineChlorine at position 4 and iodine at position 5Exhibits different reactivity patterns due to chlorine
2-Amino-5-iodo-6-methylpyrimidineAmino group at position 2 alongside iodineEnhanced solubility and potential biological activity
5-Iodo-6-methylpyrimidineIodine at position 5 instead of position 4Different substitution patterns available
4-Iodo-2,6-dimethylpyrimidineMethyl groups at positions 2 and 6Increased lipophilicity affecting biological interactions

The uniqueness of 4-iodo-6-methylpyrimidine lies in its specific combination of functional groups that influence its reactivity and biological activity compared to these similar compounds .

Pyrimidines have been central to heterocyclic chemistry since the 19th century, with systematic nomenclature established through the Hantzsch–Widman system. Iodinated derivatives emerged later, driven by advances in cross-coupling methodologies.

Emergence of Halogenated Pyrimidines

The synthesis of iodopyrimidines gained prominence in the 20th century, particularly with the development of halogenation techniques. For example, iodine substitution at specific positions enables participation in metal-catalyzed cross-couplings, a reaction type critical for constructing complex organic architectures.

Role in Modern Nomenclature Systems

4-Iodo-6-methylpyrimidine adheres to IUPAC naming conventions, reflecting its parent pyrimidine structure. The numbering system prioritizes the positions of heteroatoms and substituents, ensuring unambiguous identification.

Role in Contemporary Organic Synthesis

4-Iodo-6-methylpyrimidine serves as a versatile intermediate in modern organic synthesis, particularly in cross-coupling reactions and heterocycle functionalization.

Applications in Cross-Coupling Reactions

The compound is widely employed in Suzuki–Miyaura couplings, where the iodine atom facilitates oxidative addition with palladium catalysts. For instance, it reacts with arylboronic acids to form biaryl pyrimidines, a process critical for pharmaceutical and material science applications.

Table 2: Representative Suzuki–Miyaura Coupling Reactions

SubstrateBoronic Acid PartnerProductYield
4-Iodo-6-methylpyrimidinePhenylboronic acid4-Phenyl-6-methylpyrimidine85–92%
4-Iodo-6-methylpyrimidine4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-6-methylpyrimidine78%

Functionalization via Substitution Reactions

The iodine atom undergoes nucleophilic substitution with amines, alkoxides, and thiols. For example, treatment with sodium azide yields 4-azido-6-methylpyrimidine, a precursor to triazole derivatives via click chemistry.

Influence of Substituents on Reactivity

  • Methyl Group: Enhances solubility in organic solvents and stabilizes intermediates during catalytic cycles.
  • Iodine Atom: Acts as a superior leaving group compared to bromine or chlorine, enabling milder reaction conditions.

For 4-Iodo-6-methylpyrimidine
MethodReagentsConditionsYield RangeAdvantagesLimitations
Direct Iodination with I₂/AgNO₃I₂, AgNO₃20-30 min, room temperature70-98%High yield, short time, eco-friendlyRequires AgNO₃, limited substrate scope
Mechanochemical GrindingI₂, AgNO₃, solid-state grinding20-30 min, grinding, solvent-free70-98%Solvent-free, minimal waste, high efficiencyRequires specialized equipment
Conventional Halogenation (POCl₃)POCl₃, heating90°C, 1-2 hours78-93%Established method, reliableHarsh conditions, toxic reagents
Nucleophilic SubstitutionIodide source, baseVariable temperature, 1-24 hours60-90%Versatile, mild conditionsMay require optimization
Sonogashira Coupling (Post-synthesis)Terminal alkyne, Pd catalyst, Cu co-catalyst65°C, DMF, 5 mol% Pd80-95%Alkyne incorporation, functional diversityPost-synthesis modification only
Suzuki-Miyaura Coupling (Post-synthesis)Arylboronic acid, Pd catalyst, base23 min residence time, flow conditions86-99%Aryl functionalization, high yieldsPost-synthesis modification only
Hypervalent Iodine-MediatedPIDA, KI, waterRoom temperature, 3 hours, aqueous83-95%Aqueous conditions, regioselectiveLimited to specific substrates

Table 2: Reaction Condition Optimization for Pyrimidine Iodination

ParameterOptimal RangeEffect on YieldLiterature Reference
Temperature (°C)20-30Higher temps decrease yieldCitations [3] [4] [20]
Reaction Time (hours)0.33-2.0Extended time minimal benefitCitations [3] [4]
Catalyst Loading (mol%)5-10Higher loading improves rateCitations [12] [16]
Solvent SystemSolvent-free or aqueousGreen solvents preferredCitations [3] [7]
Reagent Stoichiometry1.0-1.5 equiv iodine sourceExcess reagent improves conversionCitations [10] [11]
AtmosphereAir or inertMinimal impact observedCitations [3] [7]

X-ray Crystallographic Analysis

The X-ray crystallographic analysis of 4-Iodo-6-methylpyrimidine provides fundamental insights into its solid-state molecular structure and packing arrangements. Based on comparative studies of related iodinated pyrimidine derivatives, the compound is expected to crystallize in a monoclinic or triclinic crystal system [1] [2].

The molecular geometry reveals a planar pyrimidine ring system with the iodine atom at position 4 and the methyl group at position 6. The presence of the heavy iodine atom significantly influences the crystal packing through halogen bonding interactions. Studies on similar compounds such as 2-iodo-4,6-dimethylpyrimidine have demonstrated that iodine atoms participate in intermolecular I⋯N contacts with distances of approximately 3.390 Å, forming zigzag chains in the crystal lattice [3].

The crystallographic parameters for 4-Iodo-6-methylpyrimidine are anticipated to include:

ParameterExpected ValueNotes
Space GroupP21/c or P-1Common for pyrimidine derivatives
Unit Cell Dimensionsa, b, c: 5-15 ÅTypical for aromatic heterocycles
Density1.8-2.2 g/cm³Elevated due to iodine atom
Z (molecules/unit cell)4 or 8Standard packing arrangements

The crystal structure exhibits π-π stacking interactions between pyrimidine rings with centroid-centroid distances of approximately 3.5 Å, contributing to the overall stability of the crystal lattice [3]. The iodine substitution creates regions of positive electrostatic potential, facilitating intermolecular interactions with nitrogen atoms of adjacent molecules.

Nuclear Magnetic Resonance Spectral Signatures

¹H Nuclear Magnetic Resonance Chemical Shift Patterns

The ¹H Nuclear Magnetic Resonance spectrum of 4-Iodo-6-methylpyrimidine exhibits characteristic resonance patterns that reflect the electronic environment of the protons within the molecule. The spectrum typically displays three distinct signals corresponding to the different proton environments [4] [5].

PositionChemical Shift (ppm)MultiplicityAssignment
H-58.5-9.0SingletAromatic proton at C-5
H-29.2-9.5SingletAromatic proton at C-2
CH₃-62.5-2.8SingletMethyl group at C-6

The H-2 proton appears as the most downfield signal due to its position between two electronegative nitrogen atoms, experiencing significant deshielding effects. The H-5 proton resonates at a slightly upfield position compared to H-2, influenced by the electron-withdrawing effect of the adjacent iodine atom at C-4. The methyl group protons at C-6 appear as a characteristic singlet in the aliphatic region, showing typical chemical shifts for methyl groups attached to aromatic heterocycles [6] [7].

The iodine atom's presence significantly affects the chemical shifts through its electron-withdrawing inductive effect and the heavy atom effect on spin-orbit coupling, leading to characteristic deshielding patterns that distinguish this compound from other halogenated pyrimidine derivatives [8].

¹³C Nuclear Magnetic Resonance Coupling Characteristics

The ¹³C Nuclear Magnetic Resonance spectrum of 4-Iodo-6-methylpyrimidine provides direct information about the carbon framework and electronic distribution within the molecule. The spectrum exhibits five distinct carbon signals corresponding to the different carbon environments in the pyrimidine ring system [7] [5].

PositionChemical Shift (ppm)Assignment
C-2158-162Aromatic carbon between nitrogens
C-485-95Iodine-bearing carbon
C-5155-160Aromatic carbon
C-6165-170Methyl-bearing carbon
CH₃-624-28Methyl carbon

The C-4 carbon, directly bonded to iodine, exhibits significant upfield shifting due to the heavy atom effect and the specific electronic characteristics of the carbon-iodine bond [8]. This carbon typically resonates in the 85-95 ppm range, considerably upfield compared to other aromatic carbons in the molecule.

The C-2 carbon, positioned between two nitrogen atoms, shows characteristic downfield chemical shifts due to the electron-withdrawing effect of the nitrogen atoms. The C-6 carbon, bearing the methyl substituent, demonstrates moderate downfield shifts influenced by the electron-donating effect of the methyl group [7].

Coupling patterns in the ¹³C Nuclear Magnetic Resonance spectrum are influenced by the proximity to the iodine atom, with carbons adjacent to iodine showing characteristic coupling constants that provide structural confirmation of the substitution pattern [8].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 4-Iodo-6-methylpyrimidine under electron impact ionization reveals characteristic fragmentation patterns that provide structural information and aid in compound identification. The molecular ion appears at m/z 220, corresponding to the molecular formula C₅H₅IN₂ [9] [10].

m/zRelative IntensityFragment Assignment
220M⁺- (molecular ion)Molecular ion [M]⁺
93Base peak or high intensityLoss of iodine [M-I]⁺
67Moderate intensityLoss of iodine and methyl [M-I-CH₃]⁺
53Low-moderate intensityFurther fragmentation
26Low intensityC₂H₂⁺ fragment

The primary fragmentation pathway involves the loss of the iodine atom, generating a fragment at m/z 93 with high relative intensity. This fragmentation is characteristic of iodinated aromatic compounds and occurs readily due to the relatively weak carbon-iodine bond [9]. The base peak at m/z 93 corresponds to the [M-I]⁺ fragment, representing the pyrimidine ring with the methyl substituent intact.

Secondary fragmentation involves the loss of the methyl group from the [M-I]⁺ fragment, producing a signal at m/z 67. Further fragmentation of the pyrimidine ring system generates smaller fragments, including the characteristic C₂H₂⁺ ion at m/z 26, commonly observed in pyrimidine mass spectra [9] [10].

The fragmentation pattern of 4-Iodo-6-methylpyrimidine differs significantly from other halogenated pyrimidine derivatives due to the unique properties of the iodine atom, including its larger atomic radius and lower electronegativity compared to other halogens [11].

Computational Modeling of Electronic Structure

Computational modeling using density functional theory provides detailed insights into the electronic structure and molecular properties of 4-Iodo-6-methylpyrimidine. The most commonly employed computational methods for pyrimidine derivatives include the B3LYP functional with 6-31G(d,p) or 6-311G(d,p) basis sets [12] [13].

Electronic PropertyEstimated ValueDescription
HOMO Energy-6.5 to -7.0 eVHighest occupied molecular orbital
LUMO Energy-2.5 to -3.0 eVLowest unoccupied molecular orbital
Energy Gap3.5 to 4.0 eVHOMO-LUMO energy difference
Dipole Moment2.0 to 4.0 DMolecular polarity measure
Polarizability15 to 20 ųElectronic response to electric field

The electronic structure calculations reveal that the iodine substitution significantly affects the frontier molecular orbitals. The HOMO energy is influenced by the electron-donating effect of the methyl group and the electron-withdrawing effect of the iodine atom [14] [13]. The LUMO energy is substantially lowered by the presence of iodine, reducing the overall HOMO-LUMO energy gap compared to unsubstituted pyrimidine.

The molecular electrostatic potential surface demonstrates regions of negative potential concentrated around the nitrogen atoms and positive potential regions near the hydrogen atoms, particularly those adjacent to the nitrogen atoms [14]. The iodine atom creates a region of positive electrostatic potential due to its electron-withdrawing nature, influencing intermolecular interactions in the solid state.

Natural bond orbital analysis reveals significant charge transfer between the pyrimidine ring and the iodine substituent, with the iodine atom carrying a partial negative charge due to its higher electronegativity compared to carbon [13]. The methyl group exhibits electron-donating characteristics, partially compensating for the electron-withdrawing effect of iodine.

Time-dependent density functional theory calculations predict the electronic absorption spectrum, with the first electronic transition occurring in the ultraviolet region. The heavy atom effect of iodine influences the spin-orbit coupling, potentially affecting the photophysical properties of the compound [15].

XLogP3

0.9

Dates

Last modified: 04-14-2024

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